molecular formula C14H13NO B3884036 1-[3-(6-methyl-2-pyridinyl)phenyl]ethanone

1-[3-(6-methyl-2-pyridinyl)phenyl]ethanone

Cat. No.: B3884036
M. Wt: 211.26 g/mol
InChI Key: GGIAQOCEEFGFRB-UHFFFAOYSA-N
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Description

“1-[3-(6-methyl-2-pyridinyl)phenyl]ethanone” is a chemical compound with the molecular formula C15H15NOS . It is also known by other names such as “1-(6-Methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone” and "Ethanone, 1-(6-methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]-" .


Synthesis Analysis

The synthesis of this compound involves a multi-step process . The process starts with the conversion of 4-(methylthio)benzyl alcohol into 4-(methylthio)benzyl chloride using hydrochloric acid. The chloride is then converted into 4-(methylthio)phenylacetonitrile using an alkali metal cyanide. This nitrile is then condensed with a 6-methylnicotinic ester to give a pyridine intermediate. This intermediate is then hydrolyzed and decarboxylated under acidic conditions to give another intermediate, which is finally oxidized to give the end product .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a phenyl ring via an ethanone group . The pyridine ring has a methyl group at the 6-position, and the phenyl ring has a methylthio group at the 4-position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include chlorination, cyanation, condensation, hydrolysis, decarboxylation, and oxidation .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 257.36 Da . It is a solid at room temperature . The melting point is 111-113℃ and the predicted boiling point is 426.7±40.0 °C . The predicted density is 1.17±0.1 g/cm3 .

Mechanism of Action

While the specific mechanism of action of “1-[3-(6-methyl-2-pyridinyl)phenyl]ethanone” is not mentioned in the search results, it is noted that this compound is an important intermediate for preparing COX-2 inhibitors . COX-2 inhibitors are pharmaceutically active compounds with analgesic and anti-inflammatory action .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

1-[3-(6-methylpyridin-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-5-3-8-14(15-10)13-7-4-6-12(9-13)11(2)16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIAQOCEEFGFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC(=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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